5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde 5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973045
InChI: InChI=1S/C11H9FN2O/c1-6-4-9(12)11-8(10(6)13)3-2-7(5-15)14-11/h2-5H,13H2,1H3
SMILES:
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15973045

Molecular Formula: C11H9FN2O

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde -

Specification

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
IUPAC Name 5-amino-8-fluoro-6-methylquinoline-2-carbaldehyde
Standard InChI InChI=1S/C11H9FN2O/c1-6-4-9(12)11-8(10(6)13)3-2-7(5-15)14-11/h2-5H,13H2,1H3
Standard InChI Key DPSUAQFILOTTRY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1N)C=CC(=N2)C=O)F

Introduction

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is a heterocyclic compound belonging to the quinoline family. It is characterized by its unique molecular structure, featuring an amino group at the 5-position, a fluoro group at the 8-position, a methyl group at the 6-position, and a carbaldehyde functional group at the 2-position of the quinoline ring . This compound is classified as an organic aromatic heterocycle due to the presence of nitrogen in its ring structure and is identified by its CAS number 1420793-04-9.

Synthesis

The synthesis of this compound typically involves several steps, enabling it to participate in various synthetic pathways and modifications for developing derivatives with enhanced properties. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity and Applications

5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde exhibits significant biological activity due to its unique structural arrangement. The presence of the fluorine atom enhances its ability to form strong interactions with biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. This compound is a candidate for therapeutic applications in antimicrobial and anticancer domains due to its potential to participate in redox reactions affecting cellular pathways.

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